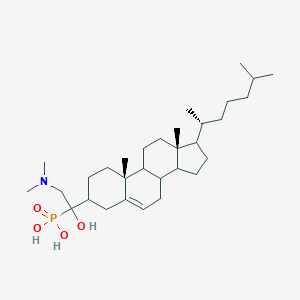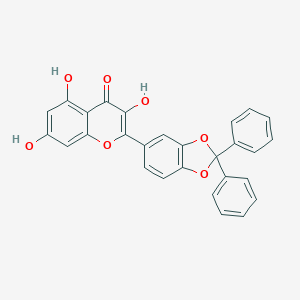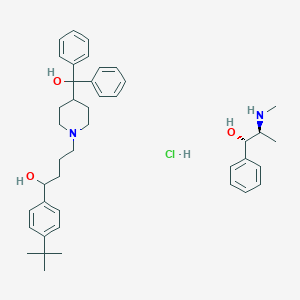
Seldane-D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seldane-D is a pharmaceutical drug that has been used to treat allergies and respiratory disorders. It is a combination of two active ingredients, terfenadine and pseudoephedrine. Terfenadine is an antihistamine that blocks the effects of histamine, a chemical that is released during an allergic reaction. Pseudoephedrine is a decongestant that helps to relieve nasal congestion.
Wirkmechanismus
The mechanism of action of Seldane-D is complex and involves multiple pathways. Terfenadine blocks the effects of histamine by binding to histamine receptors in the body. Pseudoephedrine works by constricting blood vessels in the nasal passages, which helps to relieve congestion. Together, the two compounds work synergistically to provide relief from allergy and respiratory symptoms.
Biochemische Und Physiologische Effekte
Seldane-D has a number of biochemical and physiological effects. It reduces the production of histamine, which is responsible for many of the symptoms of allergies. It also constricts blood vessels in the nasal passages, which helps to relieve congestion. Seldane-D has been shown to be effective in reducing symptoms such as sneezing, itching, and runny nose.
Vorteile Und Einschränkungen Für Laborexperimente
Seldane-D has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the effects of antihistamines and decongestants. Seldane-D is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. It can be difficult to control for factors such as individual variation in response to the drug, and there may be ethical concerns about using the drug in animal studies.
Zukünftige Richtungen
There are several future directions for research on Seldane-D. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the effects of Seldane-D on the immune system and its potential use in treating autoimmune disorders. Finally, there is interest in exploring the use of Seldane-D in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of Seldane-D involves the combination of terfenadine and pseudoephedrine. Terfenadine is synthesized by reacting 4-(4-chlorophenyl)-4-hydroxy-1-piperidinebutanol with 1,1,3,3-tetramethylguanidine in the presence of a palladium catalyst. Pseudoephedrine is synthesized by reducing ephedrine with lithium aluminum hydride. The two compounds are then combined in the appropriate ratio to produce Seldane-D.
Wissenschaftliche Forschungsanwendungen
Seldane-D has been the subject of numerous scientific studies. It has been used to investigate the mechanism of action of antihistamines and decongestants, as well as their effects on the immune system. Seldane-D has also been used to study the pharmacokinetics and pharmacodynamics of the active ingredients, as well as their interactions with other drugs.
Eigenschaften
CAS-Nummer |
123245-78-3 |
|---|---|
Produktname |
Seldane-D |
Molekularformel |
C42H57ClN2O3 |
Molekulargewicht |
673.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1 |
InChI-Schlüssel |
ZMKDJNCMGOQKLZ-MNIONDOCSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Synonyme |
Seldane-D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



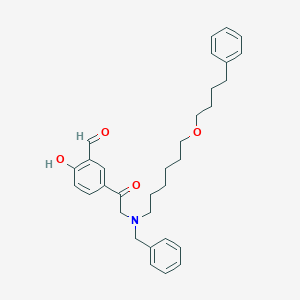
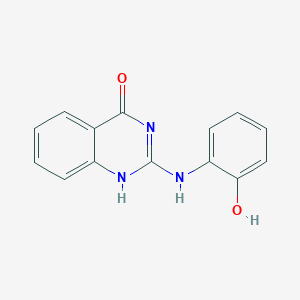
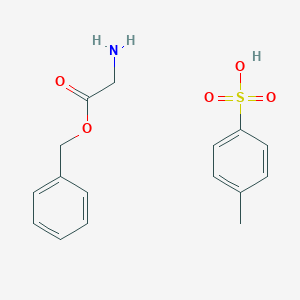
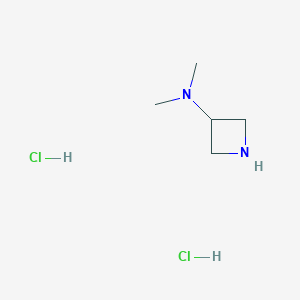
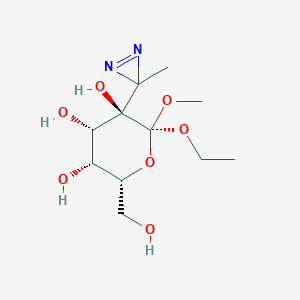
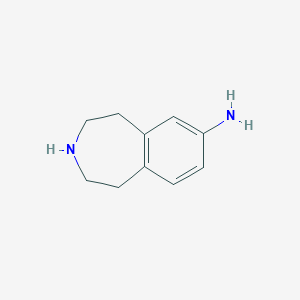
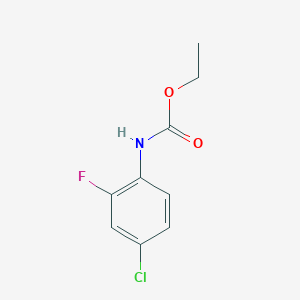
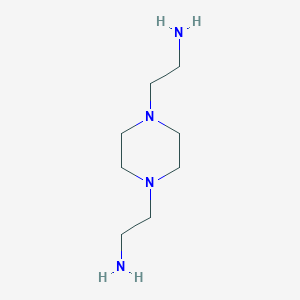
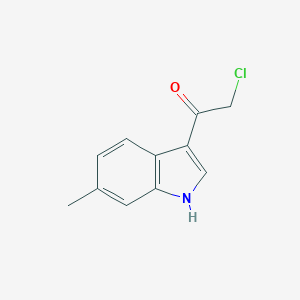
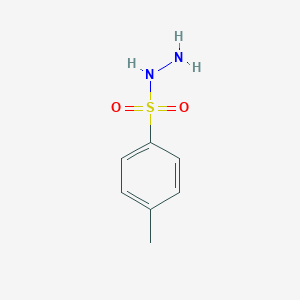
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
